molecular formula C10H11NO4S B1418740 4-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1145780-12-6

4-[(Cyclopropylsulfonyl)amino]benzoic acid

Cat. No. B1418740
M. Wt: 241.27 g/mol
InChI Key: KMXLHGRCBULTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-[(Cyclopropylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a carboxyl group and a cyclopropylsulfonyl amino group .

Scientific Research Applications

Degradation Processes and Environmental Applications

A study by Barchańska et al. (2019) used LC-MS/MS to study the degradation processes of nitisinone and its by-products. Nitisinone is a synthetic triketone herbicide, which has shifted from agricultural use to medical applications due to its high cost and environmental impact. The study identified major degradation products and their stability, contributing to understanding the environmental fate of similar compounds (Barchańska et al., 2019).

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the generation of various by-products and their biotoxicity. This review could serve as a basis for understanding the environmental degradation and potential risks associated with benzoic acid derivatives (Qutob et al., 2022).

Biological Activity and Pharmacological Potential

Hryhoriv et al. (2021) analyzed the synthesis, chemical properties, and biological activity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, showcasing the pharmacological potential of compounds with benzoic acid derivatives. The study emphasizes the need for further research on these compounds due to their promising anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Safety And Hazards

The safety data sheet for 4-aminobenzoic acid suggests that it can cause skin irritation, serious eye damage, and can be harmful to aquatic life with long-lasting effects . It’s important to handle it with care, avoid release to the environment, and dispose of it properly .

properties

IUPAC Name

4-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLHGRCBULTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylsulfonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.